Potency and Selectivity Profile: T3SS-IN-2 vs. Structurally Related Analogs in the 5-Amidocarboxypyrazine Series
In a systematic structure-activity relationship study, T3SS-IN-2 (Compound 2h) was identified as the most potent inhibitor among a series of nine 5-amido-2-carboxypyrazine derivatives evaluated at a screening concentration of 200 µM [1]. The compound exhibited robust, dose-dependent inhibition of SPI-1 effector protein (SipA, SipB, SipC, SipD) secretion in the 20–120 µM concentration range, while having no detectable effect on the secretion of the flagellin FliC, indicating specificity for the T3SS apparatus over other secretory pathways [1]. Importantly, T3SS-IN-2 demonstrated comparable inhibitory efficacy to the positive control fusaric acid (FA) in reducing SipC secretion, as confirmed by western blot analysis [1].
| Evidence Dimension | SPI-1 effector protein secretion inhibition |
|---|---|
| Target Compound Data | Dose-dependent inhibition in the 20–120 µM range; comparable efficacy to fusaric acid |
| Comparator Or Baseline | Compounds 2f, 2g, 2i, and fusaric acid (FA) |
| Quantified Difference | 2h identified as 'most potent' in the series; 2i (C11 chain) showed declining activity for SipC/SipD |
| Conditions | Salmonella enterica serovar Typhimurium; in vitro protein secretion assay; western blot |
Why This Matters
This ensures procurement of a defined, lead-optimized compound with maximal on-target activity within a specific chemical series, avoiding less active analogs.
- [1] Li, Z., Su, J., Liu, Z., Shen, Y., & Tang, H. (2023). Synthesis of novel 5-amido-2-carboxypyrazines as inhibitors of the type three secretion system of Salmonella enterica serovar Typhimurium. Chemical Biology & Drug Design, 102(3), 574-579. https://doi.org/10.1111/cbdd.14265 View Source
